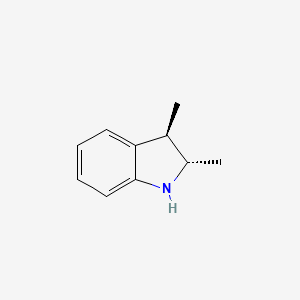
(2S,3R)-2,3-dimethyl-2,3-dihydro-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R)-2,3-dimethyl-2,3-dihydro-1H-indole is a stereoisomer of a dihydroindole derivative This compound is characterized by its unique three-dimensional structure, which includes two chiral centers at the 2nd and 3rd positions of the indole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2,3-dimethyl-2,3-dihydro-1H-indole typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the asymmetric hydrogenation of indole derivatives using chiral catalysts. This method allows for the selective reduction of the indole ring while maintaining the desired stereochemistry at the 2nd and 3rd positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric hydrogenation processes. These processes utilize high-pressure hydrogen gas and chiral catalysts to achieve the desired product with high enantiomeric purity. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
(2S,3R)-2,3-dimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Further reduction can lead to fully saturated indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: 2,3-dimethylindoline.
Substitution: Various substituted indole derivatives depending on the electrophile used.
科学的研究の応用
(2S,3R)-2,3-dimethyl-2,3-dihydro-1H-indole has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (2S,3R)-2,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (2R,3S)-2,3-dimethyl-2,3-dihydro-1H-indole
- (2S,3S)-2,3-dimethyl-2,3-dihydro-1H-indole
- (2R,3R)-2,3-dimethyl-2,3-dihydro-1H-indole
Uniqueness
(2S,3R)-2,3-dimethyl-2,3-dihydro-1H-indole is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its enantiomeric purity and three-dimensional structure make it valuable for applications requiring high selectivity and specificity.
特性
CAS番号 |
7356-42-5 |
|---|---|
分子式 |
C10H13N |
分子量 |
147.22 g/mol |
IUPAC名 |
(2S,3R)-2,3-dimethyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C10H13N/c1-7-8(2)11-10-6-4-3-5-9(7)10/h3-8,11H,1-2H3/t7-,8-/m0/s1 |
InChIキー |
NNPSOAOENINXMR-YUMQZZPRSA-N |
異性体SMILES |
C[C@H]1[C@@H](NC2=CC=CC=C12)C |
正規SMILES |
CC1C(NC2=CC=CC=C12)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















